molecular formula C20H18ClN3O2S B2380817 N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 896045-10-6

N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2380817
CAS No.: 896045-10-6
M. Wt: 399.89
InChI Key: JWLMWMJFCPHYDC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzyl chloride, 2-methoxyphenyl hydrazine, and other reagents. The key steps could involve:

  • Formation of the pyridazine ring through cyclization reactions.
  • Introduction of the thioacetamide group via nucleophilic substitution.
  • Final coupling with 4-chlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the pyridazine ring or other functional groups using reducing agents like sodium borohydride.

    Substitution: Halogenation, nitration, or other electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide: can be compared with other pyridazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-26-18-5-3-2-4-16(18)17-10-11-20(24-23-17)27-13-19(25)22-12-14-6-8-15(21)9-7-14/h2-11H,12-13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLMWMJFCPHYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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